5-[[4-(Azepan-1-yl)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
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Overview
Description
5-[[4-(Azepan-1-yl)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes an azepane ring, a phenyl group, and a diazinane trione core, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-(Azepan-1-yl)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the condensation of 4-(Azepan-1-yl)benzaldehyde with 1,3-dimethylbarbituric acid under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-[[4-(Azepan-1-yl)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[[4-(Azepan-1-yl)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[[4-(Azepan-1-yl)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-[[4-(Azepan-1-yl)phenyl]methylidene]-1-(2-chlorophenyl)-1,3-diazinane-2,4,6-trione
- 2-azepan-1-yl-5-{[4-(pentyloxy)phenyl]methylidene}-1,3-thiazol-4(5H)-one
Uniqueness
5-[[4-(Azepan-1-yl)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
848213-60-5 |
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Molecular Formula |
C19H23N3O3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
5-[[4-(azepan-1-yl)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H23N3O3/c1-20-17(23)16(18(24)21(2)19(20)25)13-14-7-9-15(10-8-14)22-11-5-3-4-6-12-22/h7-10,13H,3-6,11-12H2,1-2H3 |
InChI Key |
XYAVSMAPPBOAKD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)N3CCCCCC3)C(=O)N(C1=O)C |
solubility |
7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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